Sodium ferulic

Catalog No.
S654892
CAS No.
24276-84-4
M.F
C10H9NaO4
M. Wt
216.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium ferulic

CAS Number

24276-84-4

Product Name

Sodium ferulic

IUPAC Name

sodium 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

Molecular Formula

C10H9NaO4

Molecular Weight

216.17 g/mol

InChI

InChI=1S/C10H10O4.Na/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13;/h2-6,11H,1H3,(H,12,13);/q;+1/p-1

InChI Key

NCTHNHPAQAVBEB-UHFFFAOYSA-M

SMILES

Array

solubility

Soluble in water; insoluble in fats and oils
Soluble (in ethanol)

Synonyms

4-hydroxy-3-methoxycinnamic acid, 8,8'-diferulic acid, ferulic acid, ferulic acid, (E)-isomer, ferulic acid, (Z)-isomer, ferulic acid, monosodium salt, sodium ferulate

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)[O-])O.[Na+]

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)[O-])O.[Na+]

The exact mass of the compound Sodium ferulate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water; insoluble in fats and oilssoluble (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Sodium Ferulate (CAS 24276-84-4) is the sodium salt of ferulic acid, a widely recognized phenolic antioxidant.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFwKdvO3x-KZK7GOp67IsHXanoDnEjwzcoeb6ABz1dDzCDTQKDhE-MY0MNRiDfzEqFRsfiLKLE6QXyTlVzqtzjmCuW1OuKyqWIC4jeUHoI5Q9yqMSoRPfU-lhbLEUG6z8btoPwURCiS0v7gxbovYj7oUAse06Ma0wn25H3J-2Kf7k96jlkNoINSTwNdT4eMf16Nhjw6Rrr9CIWA4E0TNDtB-FdOYU1Rgw%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGqXe23L4oJHV5M2iqhjiGRjzJfOsp6vslgdqxwAsLoSnwFyAOAgA4fth3OtbPBD0LtDU6sMbv1odcS4BuG0sjNVX9rFWWckTU0IpCTGYBKT7AiMywnad9zp7urXfzppwqDAjJtaFw2D2AZK50NdnhGNpfUIhs%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH7d7itE6KIXBtwJaQyk-Tg2IzQfShBnGbKenCR9MNYKESMNxX59D0qs03i9_0YF00_xyxUTOiZQ5cFwBKBJiw3NxLLHZ8FCotkHHnbzY0SXwCtGTmwSRpwcB_gfza8rm0Ag1V_DrAM)] The primary procurement driver for selecting the sodium salt form is its significantly enhanced stability and solubility in water compared to its parent compound, ferulic acid.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFwKdvO3x-KZK7GOp67IsHXanoDnEjwzcoeb6ABz1dDzCDTQKDhE-MY0MNRiDfzEqFRsfiLKLE6QXyTlVzqtzjmCuW1OuKyqWIC4jeUHoI5Q9yqMSoRPfU-lhbLEUG6z8btoPwURCiS0v7gxbovYj7oUAse06Ma0wn25H3J-2Kf7k96jlkNoINSTwNdT4eMf16Nhjw6Rrr9CIWA4E0TNDtB-FdOYU1Rgw%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEnyI3ZucSXB3oJs1lHqbADrm3Z6Ykfaek6LpA6sodIcTvl6D0XrZJD88mrsB-GCoNl1sVVAWc8HZQ-yyLS1cJclny-rc0EYkVDeupUDsKkazyl0AbWctppMJCx_wgGLDpaxblmDpzuSQ1SDQ%3D%3D)] This makes it a preferred choice for researchers and formulators developing aqueous-based systems, such as cosmetic serums, cell culture media, and certain food products, where the poor water solubility of ferulic acid presents significant handling and bioavailability challenges.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHVxPvT4ebLwv00d2hgaJqnBcfaXN_5tgKuTa_nG1z2MVdPZYNnEgGd4lRUqvTSo8qBgPuUV1yIRO_RqR6YctLfnvfozH5WwAMYJn_rWKMfe8x4jPEZfPzThRjiGOq8qNYrwg%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFSu5dWGYPY3s6KzNPweeusu2ryiPs8wzMX_q0AgtTf2zR8_Rb3uiNbgmxeGciimXJLK8SVvd29fFKym4-2bv63RWQfbh8C2ijdKUpY57ikrctxexNxORHBZ2aluc4KlTHN0yQlDTWx_Ej-7S4IfY7a7w5MBzdj__DhdbPD4XOHS8_Epqxn0upi)]

Direct substitution of Sodium Ferulate with its parent compound, ferulic acid, is often impractical in formulation and process development. Ferulic acid is characterized by poor water solubility, which complicates its incorporation into aqueous vehicles and can lead to precipitation, non-uniform dosing, and reduced bioavailability.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFwKdvO3x-KZK7GOp67IsHXanoDnEjwzcoeb6ABz1dDzCDTQKDhE-MY0MNRiDfzEqFRsfiLKLE6QXyTlVzqtzjmCuW1OuKyqWIC4jeUHoI5Q9yqMSoRPfU-lhbLEUG6z8btoPwURCiS0v7gxbovYj7oUAse06Ma0wn25H3J-2Kf7k96jlkNoINSTwNdT4eMf16Nhjw6Rrr9CIWA4E0TNDtB-FdOYU1Rgw%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFNrYJvIJ-PhOZMUfR8RrDXHqc3iVenyoOipNdAk12P9Ox0c351F7JmKHhajLOvku2BKXaVAR_yhP6OtjCeYpcB6aH1d_t5ll0uKNfNC_8leEwe1YMIhdZXyV6jX6PSvuRvLm3-Czgebw3wczLBOh4WSag2fcTwG4GdeZhaDM886n7mlTUwAcLeNZ9X-Z-ncn43xuvhRbOmHyzwiw%3D%3D)] In contrast, Sodium Ferulate is described as freely water-soluble, eliminating the need for co-solvents or complex solubilization techniques required for the acid form.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGCBk4IRoR8W4epqtlN492MwBISVvESUQgMYte7bIj5hi-5p77PgA7I6venYh442FT-dSQLk0Rhy8ZlXI0DoqjSIPayxAqJyuTqySO1n6nwjbqLlZ09lrWdMB9hmMySeF6yQjBR3Db9aIDiR4rly0C1_JUu9f-HUuvjS2aslm5LcrKU1TB_qZVQRFe9mxfMlRcgvWzQfz5zl5r9mCvd5w_XdPjiLbg0cUkfP6DH-fIK0eQg0q6BMM98MmICumwYPtU51r_RD88%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFTi73LF0sb7kUDRa0R9wbbZGfstbbAOvtYODDCKa-74b5p1fq0fTscxFOubP-wpMB7j6vbOA-wh7O_PIP566zaHuYRPJfKsdMxZ_jbGBb75xJbjCHXy_N8MpNRWb4varhzqhPbS4-C66TOOEd-PvOZkFNcrSBs4g%3D%3D)] This fundamental difference in solubility directly impacts formulation pH, stability, and ultimately, the performance and reproducibility of the final product or experimental assay, making the two compounds non-interchangeable for many applications.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEnyI3ZucSXB3oJs1lHqbADrm3Z6Ykfaek6LpA6sodIcTvl6D0XrZJD88mrsB-GCoNl1sVVAWc8HZQ-yyLS1cJclny-rc0EYkVDeupUDsKkazyl0AbWctppMJCx_wgGLDpaxblmDpzuSQ1SDQ%3D%3D)]

Superior Aqueous Solubility for Simplified Formulation and Handling

The primary differentiator for Sodium Ferulate is its aqueous solubility, which is substantially higher than its parent acid. While ferulic acid is characterized as water-insoluble or having very low solubility, Sodium Ferulate is described as freely water-soluble.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFwKdvO3x-KZK7GOp67IsHXanoDnEjwzcoeb6ABz1dDzCDTQKDhE-MY0MNRiDfzEqFRsfiLKLE6QXyTlVzqtzjmCuW1OuKyqWIC4jeUHoI5Q9yqMSoRPfU-lhbLEUG6z8btoPwURCiS0v7gxbovYj7oUAse06Ma0wn25H3J-2Kf7k96jlkNoINSTwNdT4eMf16Nhjw6Rrr9CIWA4E0TNDtB-FdOYU1Rgw%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEnyI3ZucSXB3oJs1lHqbADrm3Z6Ykfaek6LpA6sodIcTvl6D0XrZJD88mrsB-GCoNl1sVVAWc8HZQ-yyLS1cJclny-rc0EYkVDeupUDsKkazyl0AbWctppMJCx_wgGLDpaxblmDpzuSQ1SDQ%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGCBk4IRoR8W4epqtlN492MwBISVvESUQgMYte7bIj5hi-5p77PgA7I6venYh442FT-dSQLk0Rhy8ZlXI0DoqjSIPayxAqJyuTqySO1n6nwjbqLlZ09lrWdMB9hmMySeF6yQjBR3Db9aIDiR4rly0C1_JUu9f-HUuvjS2aslm5LcrKU1TB_qZVQRFe9mxfMlRcgvWzQfz5zl5r9mCvd5w_XdPjiLbg0cUkfP6DH-fIK0eQg0q6BMM98MmICumwYPtU51r_RD88%3D)] For example, the solubility of ferulic acid in a pH 7.4 phosphate buffer saline solution was found to be 5.42 mg/mL, whereas Sodium Ferulate's high solubility allows for the creation of concentrated aqueous stock solutions without the need for co-solvents like ethanol or glycerol that are often required for ferulic acid.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFSu5dWGYPY3s6KzNPweeusu2ryiPs8wzMX_q0AgtTf2zR8_Rb3uiNbgmxeGciimXJLK8SVvd29fFKym4-2bv63RWQfbh8C2ijdKUpY57ikrctxexNxORHBZ2aluc4KlTHN0yQlDTWx_Ej-7S4IfY7a7w5MBzdj__DhdbPD4XOHS8_Epqxn0upi)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH5G4t3rDwTSPbsJyiDDRn-47ZKj1Kr8ihriwCr80xgHHSH4A7CGtF5orxDtzJDVbFxYYvg5uV9qKUtx3j8fpQStu1B8P9klkqsonjB7VxjVBGWDTgaAKm-45goOyrShLLs8uTY7PjaR9x_fw%3D%3D)]

Evidence DimensionAqueous Solubility
Target Compound DataFreely water-soluble, stable in aqueous solution[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFwKdvO3x-KZK7GOp67IsHXanoDnEjwzcoeb6ABz1dDzCDTQKDhE-MY0MNRiDfzEqFRsfiLKLE6QXyTlVzqtzjmCuW1OuKyqWIC4jeUHoI5Q9yqMSoRPfU-lhbLEUG6z8btoPwURCiS0v7gxbovYj7oUAse06Ma0wn25H3J-2Kf7k96jlkNoINSTwNdT4eMf16Nhjw6Rrr9CIWA4E0TNDtB-FdOYU1Rgw%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEnyI3ZucSXB3oJs1lHqbADrm3Z6Ykfaek6LpA6sodIcTvl6D0XrZJD88mrsB-GCoNl1sVVAWc8HZQ-yyLS1cJclny-rc0EYkVDeupUDsKkazyl0AbWctppMJCx_wgGLDpaxblmDpzuSQ1SDQ%3D%3D)]
Comparator Or BaselineFerulic Acid: Water-insoluble; measured at 5.42 mg/mL in pH 7.4 PBS[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH5G4t3rDwTSPbsJyiDDRn-47ZKj1Kr8ihriwCr80xgHHSH4A7CGtF5orxDtzJDVbFxYYvg5uV9qKUtx3j8fpQStu1B8P9klkqsonjB7VxjVBGWDTgaAKm-45goOyrShLLs8uTY7PjaR9x_fw%3D%3D)]
Quantified DifferenceQualitatively significant; enables high-concentration aqueous formulations not achievable with ferulic acid alone.
ConditionsAqueous media, physiological pH.

This eliminates process steps, removes potentially confounding co-solvents from experimental systems, and simplifies the creation of aqueous-based topical, oral, or cell-culture formulations.

Differential Antioxidant Activity Profile Compared to Esterified Analogs

While Sodium Ferulate retains the core antioxidant properties of the ferulate structure, its activity profile differs from esterified analogs like Ethyl Ferulate. In a DPPH radical scavenging assay, ferulic acid (the active form of the salt in solution) demonstrated stronger activity than Ethyl Ferulate.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEYZ2nwPcacSYvr3f73tym0B3ADc2FeWq6eeLm53f1P7-Emf8yh3lbjzJ1P9j-YayCOR0w7OEucVIcPptB20dT63xsXTe4gXRMG0jIuDhZmKaQcmtcUQ_ofQje03uO0v-Qprl76dD9mAPHtLw%3D%3D)] However, in a cell-based model using activated leukocytes, Ethyl Ferulate was more effective at scavenging reactive oxygen species, likely due to its increased lipophilicity enhancing cell membrane diffusion.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHROcuV3jCbbZwilEc-T5xKikZ1MePHxq_ywYqi_0k_ohIMTskwBMlujlkJbQsgyVeFMkCZmefRhkoUb6NHoUNfxNxCSosyViHWer9ZNVbZAd86GwJVcH1LKTDwEkIjnBEgWA%3D%3D)] This indicates that Sodium Ferulate is a more suitable choice for applications requiring potent antioxidant activity in the aqueous phase or extracellular matrix.

Evidence DimensionAntioxidant Activity (DPPH assay)
Target Compound DataFerulic Acid (from Sodium Ferulate) showed the highest ABTS and FRAP radical scavenging activity among tested ferulates.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEYZ2nwPcacSYvr3f73tym0B3ADc2FeWq6eeLm53f1P7-Emf8yh3lbjzJ1P9j-YayCOR0w7OEucVIcPptB20dT63xsXTe4gXRMG0jIuDhZmKaQcmtcUQ_ofQje03uO0v-Qprl76dD9mAPHtLw%3D%3D)]
Comparator Or BaselineEthyl Ferulate showed lower ABTS and FRAP scavenging activity than Ferulic Acid.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEYZ2nwPcacSYvr3f73tym0B3ADc2FeWq6eeLm53f1P7-Emf8yh3lbjzJ1P9j-YayCOR0w7OEucVIcPptB20dT63xsXTe4gXRMG0jIuDhZmKaQcmtcUQ_ofQje03uO0v-Qprl76dD9mAPHtLw%3D%3D)]
Quantified DifferenceFerulic Acid > Ethyl Ferulate in cell-free radical scavenging assays.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEYZ2nwPcacSYvr3f73tym0B3ADc2FeWq6eeLm53f1P7-Emf8yh3lbjzJ1P9j-YayCOR0w7OEucVIcPptB20dT63xsXTe4gXRMG0jIuDhZmKaQcmtcUQ_ofQje03uO0v-Qprl76dD9mAPHtLw%3D%3D)]
ConditionsCell-free ABTS and FRAP assays.

For applications where the primary antioxidant action is required in aqueous solutions (e.g., protecting water-soluble biologics, beverage preservation), Sodium Ferulate provides higher potency than lipophilic ester analogs.

Improved Stability Profile Over Parent Acid

Sodium Ferulate is noted for being more stable compared to ferulic acid, particularly in the context of formulation and storage.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEnyI3ZucSXB3oJs1lHqbADrm3Z6Ykfaek6LpA6sodIcTvl6D0XrZJD88mrsB-GCoNl1sVVAWc8HZQ-yyLS1cJclny-rc0EYkVDeupUDsKkazyl0AbWctppMJCx_wgGLDpaxblmDpzuSQ1SDQ%3D%3D)] While ferulic acid can be prone to degradation and oxidation, especially under suboptimal pH or light exposure, the salt form offers enhanced stability.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFNrYJvIJ-PhOZMUfR8RrDXHqc3iVenyoOipNdAk12P9Ox0c351F7JmKHhajLOvku2BKXaVAR_yhP6OtjCeYpcB6aH1d_t5ll0uKNfNC_8leEwe1YMIhdZXyV6jX6PSvuRvLm3-Czgebw3wczLBOh4WSag2fcTwG4GdeZhaDM886n7mlTUwAcLeNZ9X-Z-ncn43xuvhRbOmHyzwiw%3D%3D)] This improved stability is a key procurement consideration for manufacturing processes that involve heat or extended storage, ensuring greater consistency and a longer shelf-life for the final product.

Evidence DimensionChemical Stability
Target Compound DataDescribed in literature as more stable than ferulic acid.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEnyI3ZucSXB3oJs1lHqbADrm3Z6Ykfaek6LpA6sodIcTvl6D0XrZJD88mrsB-GCoNl1sVVAWc8HZQ-yyLS1cJclny-rc0EYkVDeupUDsKkazyl0AbWctppMJCx_wgGLDpaxblmDpzuSQ1SDQ%3D%3D)]
Comparator Or BaselineFerulic Acid: Known to have stability issues in formulation, sensitive to pH, light, and heat.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFNrYJvIJ-PhOZMUfR8RrDXHqc3iVenyoOipNdAk12P9Ox0c351F7JmKHhajLOvku2BKXaVAR_yhP6OtjCeYpcB6aH1d_t5ll0uKNfNC_8leEwe1YMIhdZXyV6jX6PSvuRvLm3-Czgebw3wczLBOh4WSag2fcTwG4GdeZhaDM886n7mlTUwAcLeNZ9X-Z-ncn43xuvhRbOmHyzwiw%3D%3D)]
Quantified DifferenceNot quantitatively specified in the found sources, but consistently cited as a key advantage.
ConditionsGeneral formulation and storage conditions.

Selecting Sodium Ferulate can reduce manufacturing losses, improve batch-to-batch reproducibility, and extend the effective shelf-life of research reagents and commercial products.

Development of High-Concentration Aqueous Antioxidant Formulations

For creating clear, water-based cosmetic serums, dermatological solutions, or nutraceutical beverages where high concentrations of ferulic acid's antioxidant activity are desired without precipitates or the use of alcohol-based co-solvents. The high water solubility of Sodium Ferulate is the critical enabling property.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGCBk4IRoR8W4epqtlN492MwBISVvESUQgMYte7bIj5hi-5p77PgA7I6venYh442FT-dSQLk0Rhy8ZlXI0DoqjSIPayxAqJyuTqySO1n6nwjbqLlZ09lrWdMB9hmMySeF6yQjBR3Db9aIDiR4rly0C1_JUu9f-HUuvjS2aslm5LcrKU1TB_qZVQRFe9mxfMlRcgvWzQfz5zl5r9mCvd5w_XdPjiLbg0cUkfP6DH-fIK0eQg0q6BMM98MmICumwYPtU51r_RD88%3D)][[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHLVc3MfEX1OU-sEKgrhNcnuITIR4QeT6jPQ3TjIrqzgMYmOspZxm8LblldLkEIylQ9lUG_FMdZMnRSr-q1yX5rJig99H9HbObikJf9vGv5kud5NQDBs6dV8tMuEbMNcRkN4LY2NZ5HSoMedwVc9jBRSIz8-hitMFXn16VoqhQsCedoPqHSdGnL)]

Aqueous Buffer and Cell Culture Media Protection

As a water-soluble antioxidant to protect sensitive biological components in buffers, cell culture media, or in vitro assays from oxidative damage. Its stability and solubility ensure homogenous distribution and prevent the precipitation issues associated with adding ferulic acid directly to complex aqueous media.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEnyI3ZucSXB3oJs1lHqbADrm3Z6Ykfaek6LpA6sodIcTvl6D0XrZJD88mrsB-GCoNl1sVVAWc8HZQ-yyLS1cJclny-rc0EYkVDeupUDsKkazyl0AbWctppMJCx_wgGLDpaxblmDpzuSQ1SDQ%3D%3D)]

Standardized Antioxidant for In Vitro Assays

When a reproducible, water-soluble antioxidant standard is required for assays like DPPH or ABTS. Sodium Ferulate's ease of dissolution allows for the rapid and accurate preparation of stock solutions, providing more consistent results compared to the challenges of fully solubilizing ferulic acid for each experiment.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEYZ2nwPcacSYvr3f73tym0B3ADc2FeWq6eeLm53f1P7-Emf8yh3lbjzJ1P9j-YayCOR0w7OEucVIcPptB20dT63xsXTe4gXRMG0jIuDhZmKaQcmtcUQ_ofQje03uO0v-Qprl76dD9mAPHtLw%3D%3D)]

Food and Beverage Preservation

Used as a preservative in aqueous food systems to inhibit oxidation. Its solubility allows for easy incorporation into liquid-based products to extend shelf-life, a scenario where the insolubility of ferulic acid would be a significant processing hurdle.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFSu5dWGYPY3s6KzNPweeusu2ryiPs8wzMX_q0AgtTf2zR8_Rb3uiNbgmxeGciimXJLK8SVvd29fFKym4-2bv63RWQfbh8C2ijdKUpY57ikrctxexNxORHBZ2aluc4KlTHN0yQlDTWx_Ej-7S4IfY7a7w5MBzdj__DhdbPD4XOHS8_Epqxn0upi)]

Physical Description

Light yellow solid powder; Sweet clovey phenolic aroma

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

216.03985305 Da

Monoisotopic Mass

216.03985305 Da

Heavy Atom Count

15

UNII

OIS7F1IRQK

Related CAS

1135-24-6 (Parent)

Wikipedia

Sodium_ferulate

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 08-15-2023

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